Saphenic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

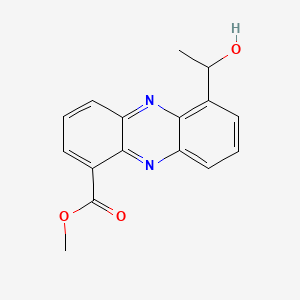

Saphenic acid methyl ester is a member of phenazines.

Análisis De Reacciones Químicas

Base-Catalyzed Hydrolysis (Saponification)

-

Mechanism : Treatment with aqueous NaOH or KOH leads to nucleophilic acyl substitution. The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate. Deprotonation produces a carboxylate salt, which is acidified to yield saphenic acid .

RCOOR +OH−→RCOO−+R OH irreversible under basic conditions -

Conditions : Room temperature, 2–60 minutes; acid workup (e.g., HCl) required to isolate the free carboxylic acid .

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water. Sequential proton transfers and elimination of methanol yield saphenic acid2 .

RCOOR +H3O+→RCOOH+R OH reversible -

Conditions : HCl/methanol (0.2–1.2% HCl), 45–100°C, 20–90 minutes .

Table 1: Hydrolysis Conditions and Outcomes

| Catalyst | Conditions | Time | Yield (%) | Product |

|---|---|---|---|---|

| NaOH (1 M) | RT, aqueous | 2 min | >95 | Saphenic acid |

| HCl (0.6%) | 45°C, methanol/water | 60 min | >90 | Saphenic acid |

Glycosylation Reactions

Saphenic acid methyl ester serves as a glycosyl acceptor in synthetic protocols. DISAL (methyl 3,5-dinitrosalicylate) glycosyl donors enable efficient β-glycoside formation under mild conditions .

Mechanism

-

Activation : LiClO₃ promotes leaving group departure from the DISAL donor.

-

Nucleophilic Attack : The phenolic oxygen of methyl saphenate attacks the anomeric carbon of the glycosyl donor, forming a β-glycoside via neighboring group participation (2-O-benzoyl) .

Table 2: Glycosylation of Methyl Saphenate with DISAL Donors

| Donor | Conditions | Yield (%) | Product (β-Anomer) |

|---|---|---|---|

| Benzoylated -glucose donor | LiClO₄, CH₃NO₂, 50°C, 19h | 65 | Methyl 6-(β-D-glucosyl)ester |

| Benzoylated -galactose donor | LiClO₄, CH₃NO₂, 50°C, 19h | 60 | Methyl 6-(β-D-galactosyl)ester |

| Benzoylated -quinovose donor | LiClO₄, CH₃NO₂, 50°C, 19h | 69 | Methyl 6-(β-L-quinovosyl)ester |

Deprotection

-

Zemplén Conditions : NaOMe/MeOH removes benzoyl groups, yielding free glycosides (e.g., compounds 12–14 ) .

-

Ester Hydrolysis : LiOH/MeOH-H₂O converts methyl esters to free acids (e.g., compounds 18–20 ) .

Key Research Findings

-

Glycoside Stability : β-Glycosides resist enzymatic hydrolysis, enhancing their utility in antibiotic design .

-

Biological Activity : Quinovosyl derivatives (e.g., compound 20 ) inhibit topoisomerase IIα at 100 µM without cytotoxicity .

-

Reaction Optimization : Acid-catalyzed methanolysis of methyl saphenate requires <1.2% HCl for complete conversion .

Critical Analysis

-

Base vs. Acid Hydrolysis : Saponification is faster but irreversible; acid hydrolysis allows ester recovery under non-aqueous conditions .

-

Glycosylation Efficiency : LiClO₄ activation minimizes side reactions, achieving 60–70% yields .

This synthesis and reactivity profile positions methyl saphenate as a versatile intermediate for bioactive phenazine derivatives .

Propiedades

Número CAS |

73634-72-7 |

|---|---|

Fórmula molecular |

C16H14N2O3 |

Peso molecular |

282.29 g/mol |

Nombre IUPAC |

methyl 6-(1-hydroxyethyl)phenazine-1-carboxylate |

InChI |

InChI=1S/C16H14N2O3/c1-9(19)10-5-3-7-12-14(10)17-13-8-4-6-11(15(13)18-12)16(20)21-2/h3-9,19H,1-2H3 |

Clave InChI |

CMJFOBNRYRSQGE-UHFFFAOYSA-N |

SMILES |

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O |

SMILES canónico |

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.